molecular formula C17H26N2O B2666249 (1-nonyl-1H-1,3-benzodiazol-2-yl)methanol CAS No. 383371-87-7

(1-nonyl-1H-1,3-benzodiazol-2-yl)methanol

Cat. No.: B2666249
CAS No.: 383371-87-7
M. Wt: 274.408
InChI Key: ZTQNKIKCPWMTIP-UHFFFAOYSA-N
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Description

(1-nonyl-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound has a nonyl group attached to the nitrogen atom of the benzodiazole ring and a methanol group attached to the carbon atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-nonyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the reaction of 1-nonyl-1H-benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-nonyl-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzodiazole ring can be reduced to form the corresponding dihydrobenzodiazole.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and aryl halides under basic conditions.

Major Products Formed

    Oxidation: Nonylbenzodiazole aldehyde or nonylbenzodiazole carboxylic acid.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various alkyl or aryl-substituted benzodiazole derivatives.

Scientific Research Applications

(1-nonyl-1H-1,3-benzodiazol-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-nonyl-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1-nonyl-1H-benzimidazole): Lacks the methanol group at position 2.

    (1-nonyl-1H-1,3-benzodiazol-2-yl)ethanol: Has an ethanol group instead of a methanol group.

    (1-nonyl-1H-1,3-benzodiazol-2-yl)amine: Has an amine group instead of a methanol group.

Uniqueness

(1-nonyl-1H-1,3-benzodiazol-2-yl)methanol is unique due to the presence of both a nonyl group and a methanol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

(1-nonylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)18-17(19)14-20/h8-9,11-12,20H,2-7,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQNKIKCPWMTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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